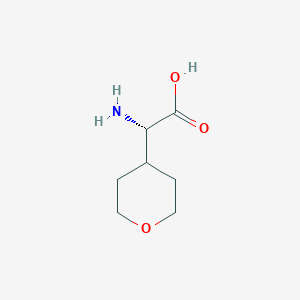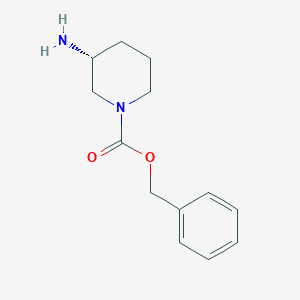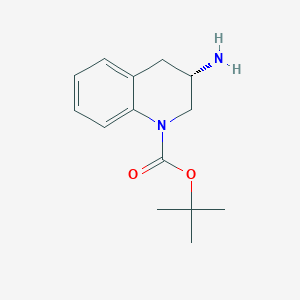
4-Aminomethylphenylboronic acid hydrochloride
Descripción general
Descripción
4-Aminomethylphenylboronic acid hydrochloride: is a boronic acid derivative with the molecular formula C7H11BClNO2 and a molecular weight of 187.43 g/mol . This compound is characterized by the presence of an aminomethyl group attached to the phenyl ring, which is further bonded to a boronic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical and biological applications.
Aplicaciones Científicas De Investigación
Chemistry: 4-Aminomethylphenylboronic acid hydrochloride is widely used in organic synthesis as a building block for the preparation of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology: In biological research, this compound is used to develop boron-containing drugs and probes. It can interact with biomolecules like sugars and nucleotides, making it useful in studying carbohydrate recognition and enzyme inhibition .
Medicine: It is explored for its role in boron neutron capture therapy (BNCT) for cancer treatment .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. It is also employed in the development of sensors and catalysts .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Direcciones Futuras
The future directions of 4-Aminomethylphenylboronic acid hydrochloride could involve its use in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It could also be used to prepare a modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .
Mecanismo De Acción
Target of Action
4-Aminomethylphenylboronic acid hydrochloride is a versatile compound with a variety of applications. It has been used in the preparation of modified reduced graphene composite materials . These materials are often used as sugar sensors to detect analytes in fruit juice . The compound also plays a role in the modification of carbon electrodes, which are used for the detection of NADH and H2O2 .
Mode of Action
Its boronic acid moiety is known to form reversible covalent bonds with diols, a property that is often exploited in the design of sensors . This suggests that the compound may interact with its targets through the formation of boronate esters.
Biochemical Pathways
Given its use in sensor technology, it is likely that it interacts with biochemical pathways involving the analytes it is designed to detect, such as glucose or other sugars in the case of sugar sensors .
Result of Action
The result of the action of this compound is largely dependent on its application. In the context of sensor technology, the compound’s interaction with its target analyte results in a detectable signal, allowing for the quantification of the analyte in a given sample .
Action Environment
The action of this compound can be influenced by various environmental factors. As mentioned earlier, the compound is sensitive to light, oxygen, and temperature . Therefore, these factors must be carefully controlled to ensure the compound’s stability and efficacy. Additionally, the pH of the environment could potentially affect the formation of boronate esters, thereby influencing the compound’s interaction with its targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethylphenylboronic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromomethylphenylboronic acid.
Amination Reaction: The bromomethyl group is converted to an aminomethyl group through a nucleophilic substitution reaction using ammonia or an amine source.
Hydrochloride Formation: The resulting 4-Aminomethylphenylboronic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of palladium or other transition metal catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents like methanol or dimethyl sulfoxide (DMSO) to improve solubility and reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminomethylphenylboronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Various substituted aminomethylphenylboronic acid derivatives.
Comparación Con Compuestos Similares
- 4-Aminophenylboronic acid hydrochloride
- 3-Aminomethylphenylboronic acid hydrochloride
- 4-(Hydroxymethyl)phenylboronic acid
- 4-(Bromomethyl)phenylboronic acid
Comparison:
- 4-Aminophenylboronic acid hydrochloride: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.
- 3-Aminomethylphenylboronic acid hydrochloride: The position of the aminomethyl group differs, affecting its reactivity and binding properties.
- 4-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of an aminomethyl group, altering its chemical behavior.
- 4-(Bromomethyl)phenylboronic acid: The bromomethyl group can be converted to various functional groups, but it lacks the direct aminomethyl functionality .
4-Aminomethylphenylboronic acid hydrochloride stands out due to its unique combination of an aminomethyl group and a boronic acid moiety, providing a versatile platform for diverse chemical and biological applications.
Propiedades
IUPAC Name |
[4-(aminomethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4,10-11H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZNRXFJHYNUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370202 | |
| Record name | 4-Aminomethylphenylboronic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75705-21-4 | |
| Record name | 4-Aminomethylphenylboronic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



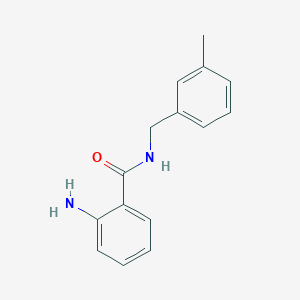
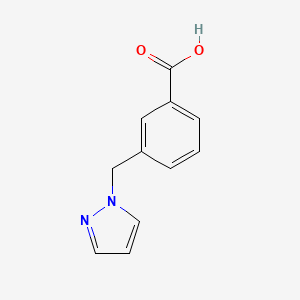
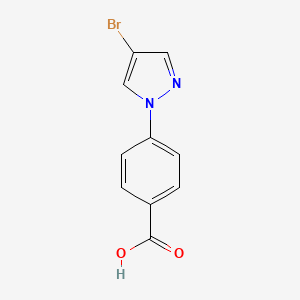

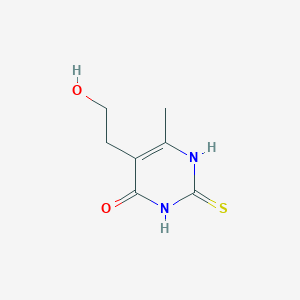
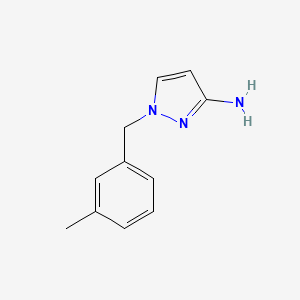
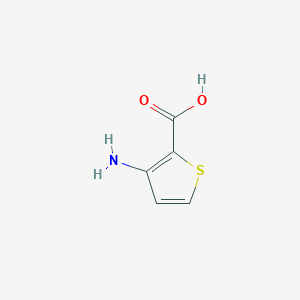
![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)
